Conformational Landscape: Ortho-Fluorine Increases Amino-Group Tunneling Splitting by Four Orders of Magnitude vs. Benzylamine
Rotational spectroscopy in free-jet expansion reveals that ortho fluorination fundamentally alters the conformational behavior of benzylamine. In unsubstituted benzylamine, the two lowest-energy conformers are isoenergetic. By contrast, in 2-fluorobenzylamine, the global-minimum conformer I is stabilized by an intramolecular N–H···F hydrogen bond and lies approximately 5 kJ mol⁻¹ below conformer II (E_II − E_I ≈ 5 kJ mol⁻¹) [1][2]. Critically, the tunneling splitting of the amino-group motion in conformer II is increased by four orders of magnitude relative to benzylamine—from an unresolvably small splitting to a readily observable value—due to the altered potential energy surface induced by ortho fluorination. The one-dimensional flexible model analysis estimates the energy barrier for the tunneling transition state at approximately 8.0 kJ mol⁻¹ [1]. This is a direct, quantitative head-to-head comparison between 2-fluorobenzylamine and benzylamine under identical experimental conditions (free-jet expansion, FTMW spectroscopy, B3LYP/6-311++G** and MP2/6-311++G** levels of theory).
| Evidence Dimension | Tunneling splitting of amino-group motion in conformer II |
|---|---|
| Target Compound Data | Tunneling splitting increased by four orders of magnitude; conformer energy difference E_II − E_I ≈ 5 kJ mol⁻¹; tunneling barrier ≈ 8.0 kJ mol⁻¹ |
| Comparator Or Baseline | Benzylamine: two isoenergetic conformers; tunneling splitting unresolvably small (effectively zero) |
| Quantified Difference | Tunneling splitting: >10⁴ × increase (from unresolvable to observable). Conformer energy difference: ~5 kJ mol⁻¹ (2-FBA) vs. ~0 kJ mol⁻¹ (benzylamine). |
| Conditions | Free-jet expansion rotational spectroscopy (FTMW); B3LYP/6-311++G** and MP2/6-311++G** quantum chemical calculations; Conformer II characterized by equivalent positions of the amino group with respect to the phenyl plane. |
Why This Matters
The distinct conformational stabilization and altered tunneling dynamics of 2-fluorobenzylamine mean that its molecular recognition behavior (e.g., in enzyme binding pockets or supramolecular assemblies) will differ fundamentally from benzylamine or other fluoro isomers—procurement of the correct ortho isomer is essential when conformational preorganization is a design parameter.
- [1] Calabrese C, Maris A, Evangelisti L, Caminati W, Melandri S. Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. ChemPhysChem. 2013;14(9):1943–1950. doi:10.1002/cphc.201300121. PMID: 23606414. View Source
- [2] Melandri S, Maris A, Calabrese C, Evangelisti L, Caminati W. The effect of ring fluorination and water complexation on molecular flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine and benzylamine-water. 68th International Symposium on Molecular Spectroscopy, June 2013. Bibcode: 2013mss..confEFC01M. View Source
